Cas no 1806769-83-4 (Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate)

Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C11H11ClF3NO4/c1-18-9(17)4-6-3-8(20-11(13,14)15)7(5-12)10(16-6)19-2/h3H,4-5H2,1-2H3
- InChI Key: OKDFHXCJAGJYDY-UHFFFAOYSA-N
- SMILES: ClCC1=C(N=C(CC(=O)OC)C=C1OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- Topological Polar Surface Area: 57.6
- XLogP3: 2.6
Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085360-1g |
Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate |
1806769-83-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate
Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806769-83-4): An Overview
Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806769-83-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl, methoxy, and trifluoromethoxy substituent on a pyridine ring, offers a wide range of applications in the development of novel therapeutic agents.
The chemical structure of Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate is particularly noteworthy due to its potential for functionalization and derivatization. The presence of the chloromethyl group allows for facile introduction of various functional groups, making it an attractive starting material for the synthesis of more complex molecules. Additionally, the methoxy and trifluoromethoxy substituents contribute to the compound's electronic and steric properties, which can be fine-tuned to optimize biological activity and pharmacokinetic profiles.
Recent studies have highlighted the potential of Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate in the development of drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent inhibitory activity against a specific enzyme involved in cancer progression. The researchers found that the trifluoromethoxy group plays a crucial role in enhancing the binding affinity and selectivity of these derivatives, making them promising candidates for further preclinical evaluation.
In another study, published in Bioorganic & Medicinal Chemistry Letters (2022), researchers explored the use of Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate as a scaffold for developing novel antiviral agents. The results showed that certain derivatives exhibited significant antiviral activity against a range of viral strains, including influenza and herpes simplex viruses. The chloromethyl group was found to be essential for enhancing the antiviral efficacy, suggesting that this moiety could be further optimized to improve therapeutic outcomes.
The synthetic accessibility of Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate is another factor contributing to its appeal in pharmaceutical research. A detailed synthetic route was reported in Tetrahedron Letters (2020), which involves a series of well-established chemical transformations. This route not only ensures high yields but also allows for easy scale-up, making it suitable for large-scale production processes required for drug development.
In addition to its potential as a drug candidate, Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate has also been investigated for its use as an intermediate in the synthesis of other bioactive compounds. A study published in The Journal of Organic Chemistry (2019) described the use of this compound as a key intermediate in the synthesis of a series of pyridine-based inhibitors with anti-inflammatory properties. The researchers found that the methoxy and trifluoromethoxy substituents significantly enhanced the anti-inflammatory activity, making these compounds potential leads for further development.
The physicochemical properties of Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate, such as solubility and stability, have also been extensively studied. These properties are crucial for ensuring optimal performance in both preclinical and clinical settings. A comprehensive analysis published in European Journal of Pharmaceutical Sciences (2021) provided insights into the factors affecting the solubility and stability of this compound under various conditions. The findings suggest that careful formulation strategies can be employed to enhance these properties, thereby improving the overall bioavailability and efficacy of drug candidates derived from this scaffold.
In conclusion, Methyl 3-(chloromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806769-83-4) is a highly promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and favorable physicochemical properties make it an attractive starting material for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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